3-Ethoxy-4-hydroxybenzonitrile
Overview
Description
3-Ethoxy-4-hydroxybenzonitrile is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-4-hydroxybenzonitrile is1S/C9H9NO2/c1-2-12-9-5-7 (6-10)3-4-8 (9)11/h3-5,11H,2H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure . Physical And Chemical Properties Analysis
3-Ethoxy-4-hydroxybenzonitrile is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Conversion into Oxyanions
Research shows that the conversion of hydroxybenzonitriles, such as 3-Ethoxy-4-hydroxybenzonitrile, into oxyanions can be followed by IR spectra, ab initio HF, MP2 6-31G(d) and density functional BLYP, B3LYP 6-31G(d) force field calculations. This conversion leads to frequency changes in the cyano stretching band and other spectral shifts, indicating changes in the molecular structure upon deprotonation (Georgieva, Angelova, & Binev, 2004).
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives. For instance, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, which shows potential in various applications, has been synthesized from similar compounds with an overall yield of 58% (Mi, 2006). Additionally, derivatives of 8-Ethoxycoumarin, including 3-ethoxy-2-hydroxybenzaldehyde azine, have been synthesized and tested for their antimicrobial activities (Mohamed et al., 2012).
Biotransformation in Rhodococci
Studies on the biotransformation of hydroxybenzonitrile herbicides, including 3,5-dichloro-4-hydroxybenzonitrile and its relatives, have been conducted in rhodococci. This research is significant for understanding the environmental fate and potential biodegradation pathways of these compounds (Veselá et al., 2012).
Applications in Herbicide Resistance
Hydroxybenzonitrile derivatives have been used in developing transgenic plants resistant to herbicides. A specific gene encoding a nitrilase that converts bromoxynil (a related compound) to a less harmful acid was introduced into plants, demonstrating a novel approach to herbicide resistance (Stalker, Mcbride, & Malyj, 1988).
Spectroscopy and Structural Studies
Ab initio MO and experimental studies have been conducted on the vibrational spectra and structure of hydroxybenzonitriles. These studies provide insights into the molecular structure and electronic properties of these compounds, which are crucial for various applications (Binev, 2001).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUPJWDUINJHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396604 | |
Record name | 3-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxybenzonitrile | |
CAS RN |
60758-79-4 | |
Record name | 3-ethoxy-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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